

"impact of storage conditions on cellulose acetate phthalate polymer"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate phthalate*

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Technical Support Center: Cellulose Acetate Phthalate (CAP) Polymer

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of storage conditions on **Cellulose Acetate Phthalate** (CAP) polymer. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for **Cellulose Acetate Phthalate** (CAP) powder?

A1: CAP polymer is stable when stored in a cool, dry place in a well-closed container.[\[1\]](#) Prolonged exposure to high temperatures and high humidity should be avoided as it can lead to slow hydrolysis of the polymer.[\[1\]](#) Drums of CAP should be brought to room temperature before opening to prevent condensation of moisture on the inside surfaces.

Q2: What are the visible signs of CAP degradation due to improper storage?

A2: Degradation of CAP is primarily due to hydrolysis, which results in an increase in free acetic acid and phthalic acid.[\[2\]](#)[\[3\]](#) This can be observed as a faint odor of acetic acid.[\[1\]](#)[\[4\]](#) Additionally, the viscosity of CAP solutions may increase with degradation.[\[1\]](#)

Q3: How does humidity affect CAP?

A3: Humidity is a more critical factor than temperature in the degradation of CAP, although they work in conjunction.[5] CAP is hygroscopic and will absorb moisture from the environment.[1] This absorbed moisture can accelerate the hydrolysis of the ester linkages, leading to the formation of free acids and a loss of enteric protection in coated dosage forms.[2][6]

Q4: Can degraded CAP still be used in my formulation?

A4: The use of degraded CAP is not recommended. The increase in free acid content can alter the polymer's solubility profile, potentially leading to premature drug release in the stomach and failure of the enteric coating.[6] Changes in viscosity can also affect the coating process and the quality of the final film.[1]

Q5: What are the main degradation products of CAP?

A5: The primary degradation products of CAP are acetic acid and phthalic acid, resulting from the hydrolysis of the acetyl and phthalyl ester groups, respectively.[2][3]

Troubleshooting Guide for CAP-Based Enteric Coating

This guide addresses common problems encountered during the formulation and application of CAP enteric coatings, with a focus on issues arising from improper storage of the polymer.

Problem	Potential Cause(s) Related to CAP Storage	Recommended Action(s)
Cracking or Chipping of the Coating	<ul style="list-style-type: none">- Increased brittleness due to plasticizer loss: High storage temperatures can accelerate the migration and loss of plasticizers from the polymer.- Hydrolysis of CAP: Degraded polymer may have altered film-forming properties.	<ul style="list-style-type: none">- Store CAP in a cool environment to minimize plasticizer volatility.- Always use fresh, properly stored CAP for formulations.- Evaluate the need for a different plasticizer or an increased concentration of the current one.
Premature Drug Release (Failure of Enteric Protection)	<ul style="list-style-type: none">- Hydrolysis of CAP: Increased free acid content due to exposure to high humidity and temperature leads to increased solubility of the polymer in acidic media.^{[2][6]}	<ul style="list-style-type: none">- Discard any CAP that has been exposed to high humidity or temperature for extended periods.- Store CAP in sealed containers with a desiccant, especially in high-humidity environments.^[6]- Perform dissolution testing on coated products as part of stability studies to ensure enteric integrity.
Inconsistent Coating Thickness	<ul style="list-style-type: none">- Changes in viscosity: Hydrolysis of CAP can lead to an increase in the viscosity of the coating solution, affecting sprayability and film distribution.^[1]	<ul style="list-style-type: none">- Measure the viscosity of the CAP solution before each coating run.- If viscosity is out of specification, prepare a fresh solution with new, properly stored CAP.
Tacky or Sticky Coating	<ul style="list-style-type: none">- Excessive moisture content: CAP that has absorbed a significant amount of moisture due to improper storage can lead to a tacky film.	<ul style="list-style-type: none">- Ensure CAP is stored in a dry place and that containers are well-sealed.- Consider drying the CAP powder under vacuum at a low temperature if moisture absorption is suspected, though using fresh material is preferable.

Data Presentation

The following tables summarize the impact of storage conditions on the properties of CAP and CAP-coated formulations.

Table 1: Effect of Storage Conditions on Drug Release from CAP-Coated Beads

Storage Condition	Duration	Drug Release in Acidic Media (at 2 hours)	Enteric Resistance	Reference
40°C / 75% RH (Open Container)	6 months	Significantly Increased	Lost	[6]
40°C / 75% RH (Sealed Container, No Desiccant)	6 months	Increased	Not Maintained	[6]
40°C / 75% RH (Sealed Container, With Desiccant)	6 months	Stable	Maintained	[6]
25°C / 60% RH (All Packaging)	12 months	Stable	Maintained	[6]

Table 2: Influence of Plasticizer and Storage on Mechanical Properties of Cellulose Acetate Films

Plasticizer	Storage Condition	Change in Tensile Strength	Change in Elastic Modulus	Reference
Diethyl Phthalate (DEP)	50% RH	Significant Increase over time	Significant Increase over time	
Diethyl Phthalate (DEP)	75% RH	Relatively Constant	Significant Increase over time	
Triethyl Citrate (TEC)	50% RH	Increase over time	Increase over time	
Triethyl Citrate (TEC)	75% RH	Increase over time	Increase over time	

Experimental Protocols

1. Determination of Free Acids in CAP by Titration

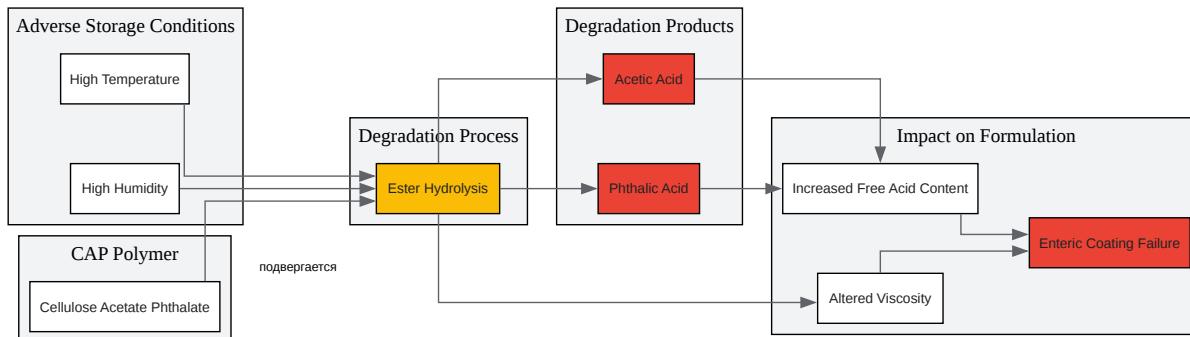
- Objective: To quantify the amount of free acids (primarily phthalic acid) in a CAP sample as an indicator of hydrolysis.
- Materials:
 - **Cellulose Acetate Phthalate (CAP)** powder
 - Diluted methanol (1 in 2)
 - 0.1 mol/L Sodium Hydroxide (NaOH) solution (standardized)
 - Phenolphthalein indicator solution
 - Glass-stoppered conical flask
 - Filtration apparatus

- Procedure:
 - Accurately weigh approximately 3.0 g of the CAP sample and transfer it to a glass-stoppered conical flask.[7]
 - Add 100 mL of diluted methanol (1 in 2) to the flask.[7]
 - Stopper the flask tightly and shake for 2 hours.[7]
 - Filter the mixture.[7]
 - Wash the flask and the residue on the filter with two 10 mL portions of diluted methanol (1 in 2), collecting the washings with the filtrate.[7]
 - Add 3 drops of phenolphthalein indicator to the combined filtrate and washings.[7]
 - Titrate the solution with 0.1 mol/L NaOH solution until a persistent pink endpoint is observed.[7]
 - Perform a blank determination using 120 mL of diluted methanol (1 in 2) and make any necessary corrections.[7]
- Calculation: The amount of free acids is typically calculated as phthalic acid. The percentage of free acid is calculated using the following formula:
$$\% \text{ Free Acid} = \frac{(V - V_b) * M * 166.13}{(W * 10)}$$
 Where:
 - V = volume of NaOH solution used for the sample (mL)
 - V_b = volume of NaOH solution used for the blank (mL)
 - M = Molarity of the NaOH solution
 - 166.13 = molecular weight of phthalic acid
 - W = weight of the CAP sample (g)

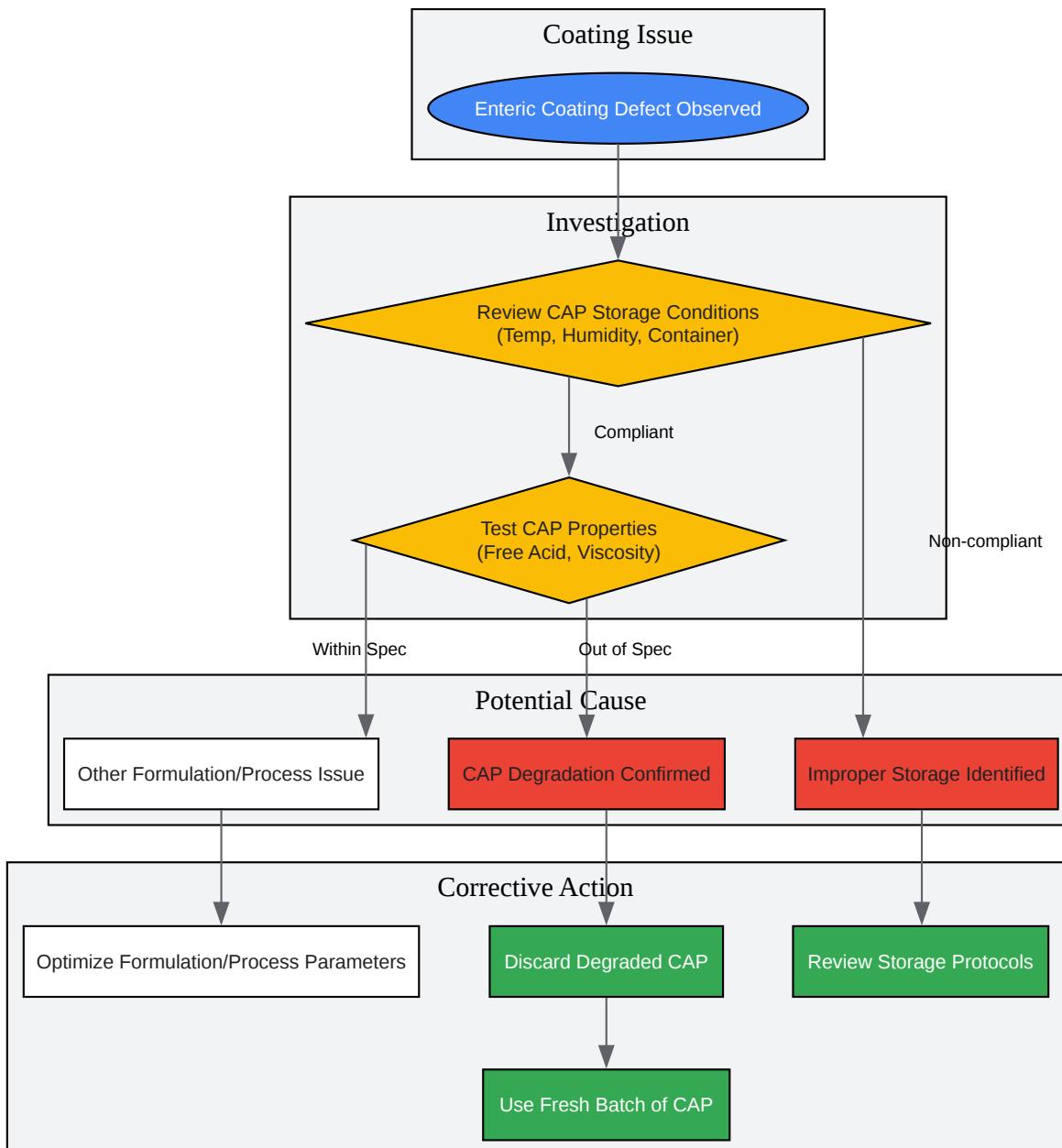
2. Preparation of CAP Films for Mechanical Testing

- Objective: To prepare standardized CAP films to evaluate the impact of storage on their mechanical properties.
- Materials:
 - **Cellulose Acetate Phthalate (CAP)** powder
 - Plasticizer (e.g., Diethyl Phthalate - DEP)
 - Acetone (analytical grade)
 - Glass petri dishes or a flat glass surface
 - Magnetic stirrer and stir bar
- Procedure:
 - Prepare a 10% (w/v) solution of CAP in acetone by slowly adding the polymer to the solvent while stirring with a magnetic stirrer. Continue stirring until the CAP is completely dissolved.
 - Add the desired weight percentage of the plasticizer (e.g., 25% w/w of the polymer) to the solution and continue stirring until a homogenous solution is obtained.
 - Carefully pour the solution onto a clean, level glass petri dish.
 - Allow the solvent to evaporate in a well-ventilated fume hood at room temperature for 24 hours.
 - Place the petri dish in a vacuum oven at 40°C for at least 48 hours to remove any residual solvent.
 - Carefully peel the film from the glass surface for subsequent testing.

Visualizations

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Caption: Degradation pathway of CAP under adverse storage conditions.

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Caption: Troubleshooting workflow for CAP enteric coating defects.

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- To cite this document: BenchChem. ["impact of storage conditions on cellulose acetate phthalate polymer"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822715#impact-of-storage-conditions-on-cellulose-acetate-phthalate-polymer>]

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